molecular formula C15H12ClNOS B15063061 5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one CAS No. 918107-55-8

5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one

Cat. No.: B15063061
CAS No.: 918107-55-8
M. Wt: 289.8 g/mol
InChI Key: DSEKFELPFGSGBP-UHFFFAOYSA-N
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Description

5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one is a heterocyclic compound that features a chlorine atom, a naphthalene moiety, and an isothiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one typically involves the reaction of 1-(naphthalen-1-yl)ethanone with thiosemicarbazide, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazolone ring to a thiazolidine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted isothiazolones depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one involves its interaction with biological targets, such as enzymes or receptors. The isothiazolone ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The naphthalene moiety may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylisothiazol-3(2H)-one: Another isothiazolone derivative with antimicrobial properties.

    5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its use as a preservative in various products.

    1,2-Benzisothiazol-3(2H)-one: Used in industrial applications for its biocidal properties.

Uniqueness

5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalene moiety, which can enhance its hydrophobic interactions and potentially increase its efficacy in biological systems. This structural feature distinguishes it from other isothiazolone derivatives and may contribute to its specific applications in medicinal chemistry and materials science.

Properties

CAS No.

918107-55-8

Molecular Formula

C15H12ClNOS

Molecular Weight

289.8 g/mol

IUPAC Name

5-chloro-2-(1-naphthalen-1-ylethyl)-1,2-thiazol-3-one

InChI

InChI=1S/C15H12ClNOS/c1-10(17-15(18)9-14(16)19-17)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3

InChI Key

DSEKFELPFGSGBP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N3C(=O)C=C(S3)Cl

Origin of Product

United States

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